molecular formula C25H34ClN3O2 B3968579 1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride

1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride

Cat. No.: B3968579
M. Wt: 444.0 g/mol
InChI Key: XPXYIJKAZWGKGD-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a phenylphenoxy group.

Preparation Methods

The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the phenylphenoxy group. The synthetic route typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate alkylating agent.

    Introduction of Phenylphenoxy Group: The phenylphenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenylphenoxy precursor.

    Final Assembly: The final compound is assembled by coupling the piperidine and piperazine rings with the phenylphenoxy group under specific reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or piperazine rings are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It may also inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone: This compound has a propyl group on the piperazine ring, leading to different chemical and biological properties.

    1-[4-(4-Butylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone: This compound has a butyl group on the piperazine ring, which may affect its solubility and reactivity.

Properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2.ClH/c1-2-26-16-18-27(19-17-26)23-12-14-28(15-13-23)25(29)20-30-24-10-8-22(9-11-24)21-6-4-3-5-7-21;/h3-11,23H,2,12-20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXYIJKAZWGKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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